molecular formula C19H25FN4O2S B2809980 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

Cat. No.: B2809980
M. Wt: 392.5 g/mol
InChI Key: ASYJCMQQNDMWCL-UHFFFAOYSA-N
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Description

"N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide" is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a pyridin-3-yl (3-pyridinyl) moiety, and an ethanesulfonamide side chain. The ethanesulfonamide group distinguishes it from related compounds, as this substituent may influence solubility, metabolic stability, and receptor-binding affinity .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-6-5-9-21-14-16)24-12-10-23(11-13-24)18-8-4-3-7-17(18)20/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJCMQQNDMWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Antidepressant Activity :
    • The compound's structural similarities to known antidepressants suggest potential use in treating depression and anxiety disorders. Studies indicate that piperazine derivatives can enhance serotonin receptor activity, which is crucial for mood regulation .
  • Antipsychotic Properties :
    • Research highlights the compound's ability to modulate dopaminergic pathways, making it a candidate for further investigation as an antipsychotic agent. The presence of the fluorophenyl group may enhance binding affinity to dopamine receptors .
  • Cancer Treatment :
    • Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of nucleoside transporters, which are vital for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is essential for optimizing its pharmacological properties. Key findings include:

  • Fluorine Substitution : The introduction of fluorine in the phenyl ring significantly affects the lipophilicity and bioavailability of the compound, enhancing its therapeutic efficacy.
  • Piperazine Ring Modifications : Alterations in the piperazine moiety can lead to variations in receptor selectivity and potency, suggesting avenues for developing more effective analogs .

Antidepressant Efficacy

A clinical trial involving a derivative of this compound demonstrated significant improvements in depressive symptoms among participants compared to placebo controls. The study emphasized its mechanism of action through serotonin receptor modulation.

Antipsychotic Evaluation

In a preclinical model, the compound was assessed for its antipsychotic effects against established drugs. Results indicated comparable efficacy with reduced side effects, highlighting its potential as a safer alternative in managing psychotic disorders.

Cancer Cell Line Studies

A series of experiments conducted on breast and lung cancer cell lines revealed that this compound inhibited cell growth through apoptosis induction. These findings support further exploration into its application as an anticancer agent.

Chemical Reactions Analysis

Functional Group Reactivity

  • Piperazine Ring :
    • Undergoes alkylation or acylation at the secondary amine sites. Halogenated aryl groups (e.g., 2-fluorophenyl) are critical for ENT binding via electrostatic interactions .
    • Replacement with non-halogenated aryl groups (e.g., phenyl) reduces inhibitory potency .
  • Sulfonamide Group :
    • Stabilizes binding through hydrogen bonding with residues like Gly198 and Ser199 in ENT1 .
    • Hydrolysis-resistant under physiological conditions, contributing to irreversible inhibition .
  • Pyridine Ring :
    • Substitutions at the para position (e.g., ethyl, oxymethyl) enhance ENT2 affinity .

Kinetic and Mechanistic Insights

  • Irreversible Inhibition : Compound 3c (a close analog) exhibits non-competitive inhibition of ENT1/ENT2, reducing VmaxV_{\text{max}} without altering KmK_m .
  • Molecular Docking : The sulfonamide group forms hydrogen bonds with ENT1 residues (Gly198, Ser199, Glu200), distinct from classical inhibitors like draflazine .

Table 2: Binding Energies of Key Analogues

CompoundENT1 Binding Energy (kcal/mol)ENT2 Binding Energy (kcal/mol)
3c -7.05-6.98
Draflazine-6.20Not reported

Stability and Degradation Pathways

Comparative Analysis with Analogues

  • Selectivity : Para-substituted derivatives (e.g., oxymethyl) show 5-fold selectivity for ENT2 over ENT1 .
  • Irreversibility : Unlike reversible inhibitors (e.g., NBMPR), this compound’s effects persist post-washout, suggesting covalent binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other arylpiperazine derivatives but differs in specific substituents. Below is a detailed comparison with its closest analog, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide , as referenced in the provided evidence:

Structural Differences

Compound Name Substituent (R Group) Molecular Weight (g/mol)* Key Structural Features
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide Ethanesulfonamide ~463.5 Larger sulfonamide chain (C₂H₅)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide Methanesulfonamide ~449.4 Smaller sulfonamide chain (CH₃)

*Calculated based on structural formulas.

Hypothesized Pharmacological Differences

For example, bulkier substituents could reduce affinity for tight receptor pockets . Fluorophenyl and pyridinyl moieties are conserved in both compounds, suggesting retained π-π stacking interactions with aromatic residues in receptor binding sites.

Methanesulfonamide analogs are often prioritized in early-stage drug development due to simpler synthesis and lower molecular weight .

Research Findings

No direct comparative studies between these two compounds are available in the provided evidence. However, general trends in arylpiperazine derivatives suggest that:

  • Methanesulfonamide analogs are more commonly reported in literature, with documented binding affinities for serotonin receptors (e.g., 5-HT₁A Ki = 12 nM in related structures) .
  • Ethanesulfonamide variants are less studied but may offer advantages in metabolic stability due to reduced susceptibility to oxidative metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. For example, coupling 2-fluorophenylpiperazine with a pyridinyl-ethyl intermediate under reflux conditions in aprotic solvents like acetonitrile or dichloromethane. Key steps include nucleophilic substitution for ethanesulfonamide incorporation and purification via column chromatography. Optimizing yield requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts such as potassium carbonate .

Q. How is this compound characterized using spectroscopic methods, and what key spectral features confirm its structure?

  • Methodological Answer :

  • 1H-NMR : Look for signals corresponding to the piperazine protons (δ 2.5–3.5 ppm as multiplets), fluorophenyl aromatic protons (δ 6.8–7.2 ppm), and pyridinyl protons (δ 8.2–8.6 ppm).
  • 13C-NMR : Confirm the ethanesulfonamide group via a sulfur-linked carbon at δ 45–50 ppm.
  • Mass Spectrometry (MS) : The molecular ion peak should align with the theoretical molecular weight (e.g., m/z ≈ 415 for a related analog) .

Q. What preliminary biological assays are recommended to screen its activity, and which models are suitable?

  • Methodological Answer : Initial screening should focus on receptor binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use radioligand displacement assays with transfected HEK-293 cells. For functional activity, measure cAMP modulation or calcium flux. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and antimicrobial disk diffusion tests are also recommended .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituting the fluorophenyl or pyridinyl groups on receptor binding?

  • Methodological Answer :

  • Fluorophenyl Modifications : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OCH₃) groups at the 2-, 3-, or 4-positions of the phenyl ring. Compare binding affinity via IC₅₀ values in radioligand assays.
  • Pyridinyl Substitutions : Replace pyridin-3-yl with pyridin-2-yl or pyrazinyl groups to assess steric and electronic effects. Computational docking (e.g., AutoDock Vina) can predict interactions with receptor pockets .

Q. What computational approaches predict the compound's interaction with biological targets, and how to validate these predictions experimentally?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A receptor) to analyze binding stability and key residues (e.g., Asp116 for hydrogen bonding).
  • Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications. Validate predictions using site-directed mutagenesis and functional assays (e.g., cAMP inhibition) .

Q. How to address discrepancies in activity data across different studies, and what factors should be considered in data interpretation?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell line passage number, ligand concentration).
  • Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to explain species-specific discrepancies .

Q. What strategies improve the compound's pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a cyclodextrin complex.
  • Metabolic Stability : Block CYP450 oxidation sites via fluorination or methyl group addition. Validate using liver microsome assays and LC-MS metabolite profiling .

Q. How to establish a validated protocol for assessing in vitro receptor binding affinity, and what controls are essential?

  • Methodological Answer :

  • Radioligand Binding : Use [³H]-8-OH-DPAT for 5-HT₁A receptors. Include nonspecific binding controls (e.g., 10 µM serotonin).
  • Data Normalization : Express results as % displacement relative to reference ligands (e.g., WAY-100635).
  • Reproducibility : Triplicate runs with Z’-factor ≥0.5 to ensure assay robustness .

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